Gadolinium chloride(GdCl3), hydrate (8CI,9CI)

NMR spectroscopy trace metal analysis optical materials

This Gadolinium(III) chloride hydrate (99.99% trace metals, ≤200 ppm rare earth impurities) delivers unmatched paramagnetic performance due to Gd³⁺ seven unpaired f-electrons (S=7/2)—the maximum spin multiplicity of any element. Essential for high-field NMR relaxation studies, MRI contrast agent synthesis (GdPCTA-[12]/[13]), and RES biodistribution models where generic gadolinium salts fail because of hydration, counterion, and purity variations. Choose precision, not substitution.

Molecular Formula Cl3GdH2O
Molecular Weight 281.6 g/mol
CAS No. 19423-81-5
Cat. No. B097512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium chloride(GdCl3), hydrate (8CI,9CI)
CAS19423-81-5
Molecular FormulaCl3GdH2O
Molecular Weight281.6 g/mol
Structural Identifiers
SMILESO.[Cl-].[Cl-].[Cl-].[Gd+3]
InChIInChI=1S/3ClH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3
InChIKeySXVCBXHAHBCOMV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium chloride(GdCl3), hydrate (8CI,9CI) CAS 19423-81-5: Technical Baseline for Scientific Sourcing


Gadolinium(III) chloride hydrate (CAS 19423-81-5) is a water-soluble rare earth salt with the molecular formula GdCl3·xH2O and molecular weight 281.62 g/mol [1]. It is characterized by the Gd3+ ion, which possesses seven unpaired f-electrons—the maximum possible spin multiplicity (S = 7/2) for any known element [2]. This unique electronic configuration underlies its strong paramagnetic behavior and its utility in NMR spectroscopy, MRI research, and as a precursor for advanced materials . The compound is available in multiple hydration states, with the hydrate form offering distinct handling and reactivity advantages over the anhydrous variant.

Why Substituting Gadolinium chloride(GdCl3), hydrate (8CI,9CI) with Generic Gadolinium Salts or Lower Purity Grades Fails in Critical Applications


Generic substitution among gadolinium salts is unreliable due to significant variations in hydration state (anhydrous vs. hexahydrate), counterion effects (chloride vs. nitrate vs. oxide), and purity specifications (trace metals vs. REO basis) . For instance, the anhydrous form (GdCl3, CAS 10138-52-0) differs markedly in density (4.52 g/cm3 vs. 2.424 g/cm3 for the hydrate) and melting point (609°C vs. gradual dehydration) [1], directly impacting formulation and synthetic procedures. Furthermore, the specific hydration state (GdCl3·xH2O) influences solubility, hygroscopicity, and the precision of stoichiometric calculations in sensitive material syntheses [2]. The evidence presented below demonstrates that these differences translate into quantifiable performance gaps that preclude simple interchangeability.

Product-Specific Quantitative Differentiation Evidence for Gadolinium chloride(GdCl3), hydrate (8CI,9CI) Procurement


Gadolinium chloride(GdCl3), hydrate: 99.99% Trace Metals Purity vs. 99.9% REO Grade for NMR and Optoelectronic Applications

The 99.99% trace metals basis purity specification for gadolinium chloride hydrate (CAS 19423-81-5) ensures ≤200.0 ppm of trace rare earth impurities . In contrast, standard 99.9%-Gd(REO) grades and hexahydrate products (e.g., CAS 13450-84-5, 95% purity) contain significantly higher impurity levels that can quench luminescence or introduce paramagnetic noise in NMR studies . This high-purity grade is explicitly validated as NMR-suitable and is employed in the synthesis of paramagnetic GdPCTA-[12] and GdPCTA-[13] complexes for MRI contrast agent development . The lower impurity threshold is critical for reproducible optical and electronic properties in doped materials such as gadolinium yttrium garnets [1].

NMR spectroscopy trace metal analysis optical materials purity specification

Gadolinium chloride(GdCl3), hydrate vs. Anhydrous GdCl3: Density and Handling Differentiation in Material Synthesis

The hydrate form (CAS 19423-81-5) exhibits a density of 2.424 g/cm3 at 25°C, whereas anhydrous GdCl3 (CAS 10138-52-0) has a density of 4.52 g/cm3 [1]. This 46% lower density for the hydrate directly impacts volumetric calculations in solution preparation and solid-state reactions. Furthermore, the hydrate form is water-soluble and hygroscopic, allowing for gradual dehydration upon heating, while the anhydrous form requires rigorous inert-atmosphere handling due to its high reactivity with moisture [2]. This difference in physical form and stability dictates that synthetic protocols optimized for the hydrate cannot be directly transferred to the anhydrous variant without significant procedural adjustments, particularly in air-sensitive reactions or when precise stoichiometry based on anhydrous molecular weight is assumed.

material science synthetic chemistry crystal growth hydration state

Biodistribution Differentiation: GdCl3 Hydrate vs. Gd-DTPA Chelate for In Vivo Contrast Agent Development

In a rat model study, intravenous injection of GdCl3 (100 μmol/kg) resulted in 72% of the injected dose accumulating in the liver and spleen after 120 minutes, with a saturable effect on tissue relaxation rates [1]. In contrast, Gd-DTPA (178 μmol/kg) was primarily confined to the vascular compartment and rapidly excreted via the kidneys, with only 2% of the dose remaining after 120 minutes and a kidney relaxivity of 4.3 sec−1 (μmol/g)−1 [1]. This stark difference in biodistribution—reticuloendothelial system (RES) uptake for GdCl3 vs. renal clearance for Gd-DTPA—demonstrates that GdCl3 is not a substitute for chelated contrast agents but serves as a distinct tool for studying RES-mediated delivery or for applications where prolonged tissue retention is desired.

MRI contrast agents biodistribution pharmacokinetics tissue relaxation

Toxicity Differentiation: GdCl3 Hydrate vs. Gd-DTPA-BMA Chelate in Cellular Models

A comparative assay using NIH-3T3 cells demonstrated that gadolinium chloride (GdCl3) was significantly more toxic than the gadolinium-based contrast agent gadolinium diamide (Gd-DTPA-BMA) [1]. The study reported that the majority of Gd from GdCl3 was absorbed by cells and associated with cell fragments and soluble proteins, whereas the chelated form exhibited substantially lower cellular uptake and toxicity [1]. This quantitative difference in cellular bioavailability and toxicity underscores the critical distinction between ionic Gd3+ (as present in GdCl3 hydrate) and chelated gadolinium. For in vitro studies probing Gd3+ toxicity mechanisms or for developing safer contrast agents, GdCl3 serves as a positive control for maximal Gd ion exposure, in stark contrast to the relatively inert chelated forms.

toxicology cellular assays contrast agent safety gadolinium exposure

Lewis Acid Catalytic Selectivity: GdCl3 Hydrate vs. FeCl3 in Cyclodimerization/Cyclotrimerization Reactions

In the reaction of ethyl 3,3-diethoxypropionate, the choice of Lewis acid determines the dominant product. d-block Lewis acids like FeCl3 promote high selectivity for ethyl coumalate (a cyclodimerization product), whereas lanthanoid Lewis acids like GdCl3 shift selectivity toward triethyl 1,3,5-benzenetricarboxylate (a cyclotrimerization product) [1]. This divergent selectivity is attributed to the different coordination chemistry and Lewis acidity of the metal centers. While both are classified as active Lewis acids, their product profiles are distinct and non-interchangeable. This finding demonstrates that GdCl3 offers a unique synthetic pathway not accessible with conventional transition metal catalysts, making it a valuable tool for constructing specific aromatic scaffolds.

organic synthesis Lewis acid catalysis reaction selectivity lanthanide chemistry

Biological Differentiation: GdCl3 vs. LaCl3 in Modulating Bone Mesenchymal Stem Cell Differentiation

Under high phosphate conditions, GdCl3 and LaCl3 exert opposite effects on bone mesenchymal stem cell (BMSC) differentiation. GdCl3 promotes high Pi-induced BMSC differentiation, whereas LaCl3 inhibits differentiation at higher concentrations and stimulates it only at lower concentrations [1]. This divergence is linked to the greater ability of GdCl3 to promote calcium phosphate precipitation compared to LaCl3, resulting in larger Gd-containing particles with reduced co-precipitated serum proteins [1]. The small difference in atomic number between Gd (64) and La (57) translates into a measurably different biological outcome, highlighting that lanthanide chlorides cannot be considered biologically equivalent. This evidence is critical for researchers investigating lanthanide effects on bone metabolism or developing lanthanide-based therapeutic agents.

stem cell biology lanthanide biochemistry osteogenic differentiation calcium phosphate precipitation

Optimal Scientific and Industrial Use Cases for Gadolinium chloride(GdCl3), hydrate (8CI,9CI) Based on Quantified Differentiation


Synthesis of High-Performance NMR and MRI Contrast Agent Precursors

The 99.99% trace metals purity grade (≤200 ppm rare earth impurities) ensures minimal paramagnetic interference, making it the preferred starting material for synthesizing GdPCTA-[12] and GdPCTA-[13] complexes . Lower purity alternatives introduce variable background signals that compromise NMR resolution and relaxivity measurements, particularly in high-field applications.

Studying Reticuloendothelial System (RES)-Mediated Gadolinium Delivery and Toxicity

GdCl3's unique biodistribution profile—72% liver and spleen accumulation at 120 min post-injection [1]—makes it an essential tool for investigating RES uptake mechanisms, gadolinium-induced fibrosis models, and as a positive control for ionic Gd3+ toxicity studies [2]. Chelated contrast agents like Gd-DTPA cannot substitute due to their rapid renal clearance and low cellular uptake.

Lewis Acid-Catalyzed Synthesis of 1,3,5-Trisubstituted Benzene Derivatives

GdCl3's lanthanoid Lewis acidity selectively drives cyclotrimerization over cyclodimerization in acetal transformations [3], enabling access to triethyl 1,3,5-benzenetricarboxylate scaffolds that are difficult to obtain with d-block catalysts like FeCl3. This selectivity is not replicable with other metal chlorides, making GdCl3 a non-substitutable catalyst for this synthetic route.

Investigating Lanthanide-Specific Biological Effects on Bone Metabolism

The contrasting effects of GdCl3 (promotes BMSC differentiation) versus LaCl3 (inhibits at high dose) under high phosphate conditions [4] highlight the need for precise lanthanide selection in bone-related research. GdCl3 provides a distinct tool for studying gadolinium-specific calcium phosphate precipitation and osteogenic signaling pathways.

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